molecular formula C8H10N2 B1521340 1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile CAS No. 70319-61-8

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B1521340
CAS RN: 70319-61-8
M. Wt: 134.18 g/mol
InChI Key: AKQHYJBBIMGELE-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile (TMPyC) is an organic compound with a unique structure and a wide range of potential applications in the fields of science and technology. This compound has been studied extensively in the past and has recently been gaining more attention due to its potential uses in various fields. TMPyC has been found to have a variety of biochemical and physiological effects, and its synthesis and application in scientific research have been investigated.

Scientific Research Applications

New Synthetic Methodologies

  • Construction of Pyrrole Ring : A method for constructing the pyrrole ring involves the carbonylcobalt-catalyzed reaction of trimethylsilyl cyanide with acetylenes, offering a pathway to 5-amino-1H-pyrrole-2-carbonitriles, demonstrating the synthetic utility of related compounds in creating pyrrole derivatives (Chatani & Hanafusa, 1991).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been studied as effective corrosion inhibitors for mild steel in acidic medium. These compounds show promising applications in protecting metals against corrosion, underlining the importance of pyrrole derivatives in material science (Verma et al., 2015).

Electropolymerization and Conducting Polymers

  • Oxidative Coupling and Polymerization : The electrochemical oxidation of pyrroles has been explored, highlighting the potential of pyrrole derivatives in the formation of conducting polymers. This research addresses the oxidative oligomerization and polymerization of alkylpyrroles, providing insights into the development of electronic materials (Hansen et al., 2005).

Organic Synthesis and Drug Development

  • Cascade Reactions to Pyrrole Derivatives : An efficient synthesis method for substituted 1H-pyrrole-3-carbonitriles via palladium(II)-catalyzed cascade reactions has been developed, demonstrating the compound's utility in organic synthesis and potential drug development (Wang et al., 2020).

Insecticidal Applications

  • Insecticidal Agents against Cotton Leafworm : Pyrrole derivatives have been synthesized and tested for their insecticidal activity against the cotton leafworm, indicating their potential as bioactive compounds in agricultural applications (Abdelhamid et al., 2022).

properties

IUPAC Name

1,2,5-trimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQHYJBBIMGELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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